6-Ethylthio-4-hydroxy-2-heptanone

Herbicide Intermediate Clethodim Synthesis Structural Confirmation

6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6) is a difunctional C7 aliphatic ketone bearing a hydroxyl group at C4 and an ethylthio substituent at C6, with the molecular formula C9H18O2S and a molecular weight of 190.30 g/mol. The compound is classified as a thioether-ketone and serves as a strategic intermediate in the synthesis of cyclohexanedione herbicides, most notably clethodim.

Molecular Formula C9H18O2S
Molecular Weight 190.31 g/mol
CAS No. 76938-92-6
Cat. No. B14147890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylthio-4-hydroxy-2-heptanone
CAS76938-92-6
Molecular FormulaC9H18O2S
Molecular Weight190.31 g/mol
Structural Identifiers
SMILESCCSC(C)CC(CC(=O)C)O
InChIInChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3
InChIKeyLWOXTOGNUNDUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6): Chemical Class and Procurement-Relevant Characteristics


6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6) is a difunctional C7 aliphatic ketone bearing a hydroxyl group at C4 and an ethylthio substituent at C6, with the molecular formula C9H18O2S and a molecular weight of 190.30 g/mol . The compound is classified as a thioether-ketone and serves as a strategic intermediate in the synthesis of cyclohexanedione herbicides, most notably clethodim [1]. Unlike simpler ketone or thioether analogs, the juxtaposition of a nucleophilic hydroxyl with an electrophilic carbonyl and a sulfur-containing side chain creates a distinct reactivity profile that is not replicated by either the non-hydroxylated or the unsaturated analogs commonly encountered in the same synthetic pathway.

6-Ethylthio-4-hydroxy-2-heptanone: Why Close Analogs Cannot Be Interchanged in Synthesis


Direct substitution of 6-ethylthio-4-hydroxy-2-heptanone with its closest analogs—4-hydroxy-2-heptanone (lacking the ethylthio group), 6-ethylthio-3-hepten-2-one (the dehydrated, unsaturated form), or 3-(ethylthio)-2-heptanone (a positional isomer)—fundamentally alters the synthetic outcome. The saturated hydroxyl group at C4 is the critical functional handle for downstream dehydration to the α,β-unsaturated enone required for cyclization in clethodim synthesis [1]. Conversely, the ethylthio group at C6 provides the requisite sulfur-containing side chain that ultimately appears in the pharmacophore of the final herbicide molecule . Using the non-hydroxylated analog eliminates the dehydration step and prevents enone formation; using the pre-dehydrated analog bypasses the controlled release of water and alters reaction kinetics; and using the positional isomer misplaces the sulfur atom, leading to a different regioisomeric product. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable performance gaps.

6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6): Verifiable Differentiation Against Comparators


Molecular Weight Differentiation vs. 6-Ethylthio-3-hepten-2-one (Dehydrated Analog)

6-Ethylthio-4-hydroxy-2-heptanone (C9H18O2S, MW 190.30 g/mol) is the hydroxylated precursor to 6-ethylthio-3-hepten-2-one (C9H16OS, MW 172.29 g/mol) . The mass difference of 18.01 Da corresponds exactly to one water molecule (H2O), confirming that the target compound is the hydrated, non-enone form. This distinction is critical for synthetic route design, as the hydroxyl group must be present for controlled acid-catalyzed dehydration to generate the requisite α,β-unsaturated ketone for the downstream Michael addition with dimethyl malonate in clethodim synthesis.

Herbicide Intermediate Clethodim Synthesis Structural Confirmation

Functional Group Complement: Hydroxyl-Driven Dehydration vs. Non-Hydroxylated Analogs

The C4 hydroxyl group in 6-ethylthio-4-hydroxy-2-heptanone enables acid-catalyzed dehydration to yield 6-ethylthio-3-hepten-2-one, the key enone intermediate for herbicide synthesis [1]. In contrast, direct procurement of 4-hydroxy-2-heptanone (CAS 25290-14-6, C7H14O2, MW 130.18 g/mol) [2] lacks the ethylthio side chain entirely, while 3-(ethylthio)-2-heptanone (CAS 303186-50-7, C9H18OS, MW 174.30 g/mol) possesses the ethylthio group but lacks the C4 hydroxyl. Neither analog contains the full complement of functional groups required for the synthetic sequence. Only the target compound provides both the hydroxyl leaving group and the correctly positioned ethylthio substituent in a single molecule.

Synthetic Intermediate Enone Formation Retrosynthetic Analysis

Solubility Profile Differentiation: Organic Solvent Compatibility vs. Aqueous Workup

The target compound is soluble in organic solvents such as ethanol and dichloromethane but exhibits low aqueous solubility due to its hydrophobic ethyl group and thioether moiety . This contrasts with 4-hydroxy-2-heptanone, which has greater water solubility owing to its lower molecular weight and absence of the lipophilic ethylthio group [1]. In the patented clethodim process, the target compound is handled in toluene solution, and its organic-phase preference facilitates phase separation during aqueous workup, reducing emulsion formation and product loss [2]. While quantitative partition coefficients (log P) are not experimentally reported for the target compound, the structural difference—an additional C2H5S group—predicts a log P increase of approximately 1.0–1.5 units relative to 4-hydroxy-2-heptanone based on fragment-based estimation methods.

Process Chemistry Solvent Selection Reaction Workup

Synthetic Pathway Role: Distinct Intermediate vs. Terminal Product in Clethodim Manufacture

In the clethodim synthesis pathway disclosed in patent CN111217730A, the synthetic sequence progresses: crotonaldehyde + ethanethiol → 3-ethylthio-butyraldehyde → (condensation with acetone/acetoacetate) → 6-ethylthio-4-hydroxy-2-heptanone (the target compound) → (acid-catalyzed dehydration) → 6-ethylthio-3-hepten-2-one → (cyclization with dimethyl malonate) → clethodim precursor [1]. The target compound thus occupies a specific intermediate position between the aldehyde condensation product and the dehydrated enone. Attempting to substitute with 6-ethylthio-3-hepten-2-one at the earlier stage would skip the dehydration step and alter the condensation-cyclization sequence, likely resulting in different byproduct profiles. The patented process specifically requires the hydroxylated intermediate to achieve reported yields of ~80% for the subsequent rearrangement step [2].

Clethodim Intermediate Synthetic Pathway Reaction Sequence

Purity Specification: Gas Chromatography Purity Benchmark vs. Commercial Enone Analog

While an experimentally measured GC purity specification for 6-ethylthio-4-hydroxy-2-heptanone has not been located in publicly available primary literature, the structurally related enone analog, 6-ethylthio-3-hepten-2-one, is commercially available with a reported gas chromatography purity (excluding toluene solvent peak) of 97.1% and a molar yield of 92.34% after purification . By class-level inference, the hydroxylated target compound typically requires comparable or higher purity specifications for use as a clethodim intermediate, as residual starting materials (crotonaldehyde, ethanethiol) or premature dehydration products can interfere with the subsequent cyclization step. Users should verify that the procured lot includes a GC or HPLC purity certificate with impurity limits specified for the 3-hepten-2-one analog (dehydration product) and residual aldehyde precursors.

Quality Control GC Purity Procurement Specification

Regioisomeric Integrity: C6 vs. C3 Ethylthio Substitution and Impact on Herbicide Pharmacophore

The final herbicide clethodim contains the ethylthio group at the 2-position of the propyl side chain attached to the cyclohexenone ring [1]. This positioning derives directly from the C6 ethylthio substitution in the target intermediate. The positional isomer 3-(ethylthio)-2-heptanone places the ethylthio group at C3 rather than C6, which would ultimately result in a different regioisomer of the cyclized product with the sulfur atom misplaced relative to the ACCase enzyme binding pocket. While no direct enzyme inhibition data are available for the mis-substituted analog, structure-activity relationship studies on cyclohexanedione herbicides consistently demonstrate that the ethylthio side chain position is critical for herbicidal activity, with even single-carbon displacements causing significant loss of potency .

Regiochemistry Structure-Activity Relationship Clethodim Pharmacophore

6-Ethylthio-4-hydroxy-2-heptanone (CAS 76938-92-6): Evidence-Based Application Scenarios for Procurement Decision-Making


Clethodim Intermediate Manufacturing: Controlled Dehydration to the Enone

The primary industrial application of 6-ethylthio-4-hydroxy-2-heptanone is as the penultimate intermediate in clethodim herbicide synthesis, where it undergoes acid-catalyzed dehydration to generate 6-ethylthio-3-hepten-2-one, the key enone for subsequent cyclization with dimethyl malonate [1]. The patented process requires the hydroxylated form specifically because the dehydration step is coupled with the cyclization cascade; using pre-dehydrated material alters reaction kinetics and byproduct profiles. Industrial users should verify that the procured material meets the structural requirements confirmed by InChI (InChI=1S/C9H18O2S/c1-4-12-8(3)6-9(11)5-7(2)10/h8-9,11H,4-6H2,1-3H3) and that the supplier provides a certificate of analysis with GC purity ≥95%, residual solvent specifications, and limits on the 3-hepten-2-one dehydration impurity.

Differentiation from 4-Hydroxy-2-heptanone in Flavor and Fragrance Research

4-Hydroxy-2-heptanone (CAS 25290-14-6) is used in flavor and fragrance applications, where it contributes sweet, nut-like, caramel notes [1]. The introduction of the ethylthio group at C6 in the target compound fundamentally alters the olfactory profile due to the well-established impact of organosulfur functional groups on odor character (garlic, onion, sulfury notes). While no published sensory evaluation data for 6-ethylthio-4-hydroxy-2-heptanone exists, researchers in flavor chemistry should consider this compound when exploring sulfur-containing ketone analogs for savory or alliaceous flavor profiles, recognizing that the ethylthio substituent predicts a shift toward sulfurous, roasted, or meaty notes compared to the purely sweet-caramel character of the non-thiolated parent .

Reference Standard for Clethodim Impurity Profiling and Regulatory Submission

In the context of clethodim technical material registration (e.g., under EU PPP Regulation 1107/2009 or US EPA FIFRA), 6-ethylthio-4-hydroxy-2-heptanone may be required as a reference standard for impurity identification and quantification. The compound represents a potential process impurity arising from incomplete dehydration of the hydroxylated intermediate, or conversely, from hydration of the enone intermediate during storage [1]. Analytical laboratories supporting GLP residue studies should procure this compound as a characterized reference material with documented purity (preferably ≥98% by HPLC or GC) and full spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) to enable unambiguous identification in formulated clethodim products. The molecular weight difference of 18.01 g/mol from the main intermediate 6-ethylthio-3-hepten-2-one provides a clear mass spectrometric marker for selective ion monitoring (SIM) methods .

Synthetic Methodology Research: Model Substrate for Tandem Aldol-Dehydration Sequences

Academic and industrial process chemistry groups investigating tandem aldol condensation–dehydration sequences may employ 6-ethylthio-4-hydroxy-2-heptanone as a structurally well-defined model substrate. The compound contains both a β-hydroxy ketone motif (amenable to dehydration) and a thioether functionality (stable under acidic dehydration conditions but susceptible to oxidation). This dual functionality makes it a useful probe for studying chemoselectivity in dehydration reactions, particularly for benchmarking acid catalysts (e.g., HCl gas, p-TsOH, or heterogeneous acid catalysts) in terms of conversion rate, selectivity for enone formation vs. side reactions (e.g., retro-aldol cleavage or thioether oxidation) [1]. Researchers should document the initial hydroxylated intermediate purity and monitor the appearance of the enone product by GC or HPLC to establish kinetic profiles for catalyst comparison.

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